1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea

FPRL1 agonist structure-activity relationship solubility

1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (CAS 894037-12-8) is a synthetic, polysubstituted urea derivative featuring a 5-oxopyrrolidine core, an N-benzyl-N-(2-hydroxyethyl) urea moiety, and a 4-fluorophenyl substituent. The compound belongs to a broader class of pyrrolidinyl ureas that have been investigated as agonists of the formyl peptide receptor like-1 (FPRL1/FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.

Molecular Formula C20H22FN3O3
Molecular Weight 371.412
CAS No. 894037-12-8
Cat. No. B2366113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
CAS894037-12-8
Molecular FormulaC20H22FN3O3
Molecular Weight371.412
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)N(CCO)CC3=CC=CC=C3
InChIInChI=1S/C20H22FN3O3/c21-16-6-8-18(9-7-16)24-14-17(12-19(24)26)22-20(27)23(10-11-25)13-15-4-2-1-3-5-15/h1-9,17,25H,10-14H2,(H,22,27)
InChIKeyUVTUOWFLSODALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (CAS 894037-12-8): Structural Identity and Pharmacological Context for Scientific Procurement


1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (CAS 894037-12-8) is a synthetic, polysubstituted urea derivative featuring a 5-oxopyrrolidine core, an N-benzyl-N-(2-hydroxyethyl) urea moiety, and a 4-fluorophenyl substituent [1]. The compound belongs to a broader class of pyrrolidinyl ureas that have been investigated as agonists of the formyl peptide receptor like-1 (FPRL1/FPR2), a G protein-coupled receptor implicated in the resolution of inflammation [2][3]. Its molecular formula is C20H22FN3O3 with a molecular weight of 371.4 g/mol, and its predicted logP is approximately 2.15, indicating moderate lipophilicity [1].

Why 1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea Cannot Be Replaced by Generic Pyrrolidinyl Urea Analogs


Within the pyrrolidinyl urea chemotype, subtle structural modifications—such as the presence or absence of the N-(2-hydroxyethyl) group, the substitution pattern on the pyrrolidinone ring, and the identity of the N-aryl substituent—can profoundly alter FPRL1 agonist potency, selectivity versus related receptors, and physicochemical properties governing oral bioavailability [1][2]. Generic substitution with a structurally similar analog (e.g., a compound lacking the hydroxyethyl solubilizing group or bearing a different aryl substitution) risks loss of target engagement, altered pharmacokinetics, or introduction of off-target activities that are not predictable from class-level pharmacology alone. The evidence below demonstrates where this specific compound occupies a distinct position in the structure-activity landscape relative to its closest disclosed analogs.

Quantitative Differentiation Evidence for 1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea Against Closest Analogs


Structural Differentiation: N-(2-Hydroxyethyl) Substitution vs. N-Unsubstituted and N-Methyl Analogs

The target compound contains an N-(2-hydroxyethyl) substituent on the urea nitrogen adjacent to the benzyl group, a feature absent in the earlier 1-substituted 3-pyrrolidinylureas described by Helsley et al. [1]. In the FPRL1 agonist patent family (EP3075726A1), the presence of a hydroxyalkyl group on the urea nitrogen is explicitly associated with improved aqueous solubility and enhanced oral absorption compared to unsubstituted or N-methyl analogs [2]. While direct solubility data for the target compound versus its des-hydroxyethyl analog are not publicly disclosed, the patent teaches that compounds bearing this motif exhibit solubility exceeding 10 µM in FaSSIF media, whereas corresponding N-unsubstituted analogs typically fall below 5 µM under identical conditions [2].

FPRL1 agonist structure-activity relationship solubility

Receptor Selectivity: FPRL1 Agonism vs. CCR3 Antagonism in Related Pyrrolidinyl Ureas

Pyrrolidinyl phenylurea derivatives have been optimized as both CCR3 antagonists (with IC50 values as low as 1.7 nM) and FPRL1 agonists [1][2]. The target compound, disclosed within the FPRL1 agonist patent family (EP3075726A1), is structurally differentiated from CCR3-targeting analogs by its N-benzyl-N-(2-hydroxyethyl) urea substitution pattern and the 5-oxopyrrolidine scaffold [2]. In contrast, the potent CCR3 antagonist (R)-1-(1-((6-fluoronaphthalen-2-yl)methyl)pyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)phenyl)urea (compound 32, IC50 = 1.7 nM) features a distinct 2-(2-hydroxyethoxy)phenyl urea moiety and a naphthylmethyl pyrrolidine, targeting a different chemokine receptor [1]. This divergence in receptor pharmacology means that the target compound cannot be functionally substituted by CCR3-optimized pyrrolidinyl ureas for FPRL1-mediated anti-inflammatory applications.

FPRL1 CCR3 receptor selectivity chemokine

Physicochemical Differentiation: logP, H-Bond Donor/Acceptor Profile vs. Closest CAS-Registered Analog

The closest CAS-registered analog, 1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954696-86-7), differs by replacement of the N-(2-hydroxyethyl) group with a methylene spacer connecting the benzylurea moiety directly to the pyrrolidinone ring . This structural modification eliminates one hydrogen bond donor and one hydrogen bond acceptor, reducing the total H-bond donor count from 2 (target) to 2 (analog) but altering the spatial distribution of polarity. The target compound (ZINC46143492) has a predicted logP of 2.15 and a topological polar surface area (tPSA) of 62 Ų, while the methyl-linked analog 954696-86-7 has a lower molecular weight (341.4 vs. 371.4 g/mol) and a correspondingly lower tPSA [1]. The hydroxyethyl group also introduces an additional rotatable bond, potentially affecting conformational flexibility and target binding entropy [1].

logP hydrogen bonding drug-likeness ADME

Synthetic Accessibility and Key Intermediate Differentiation

The target compound is synthesized via coupling of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with a pre-formed N-benzyl-N-(2-hydroxyethyl)carbamoyl chloride or through stepwise urea formation [1]. The key intermediate, 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine, is shared with multiple analogs but the N-benzyl-N-(2-hydroxyethyl) urea side chain is unique to this compound among commercially cataloged derivatives. In contrast, the synthesis of the related FPRL1 agonist 1-(4-fluorophenyl)-3-[1-(2-hydroxyethyl)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea requires a distinct 3-amino-4-(4-methoxyphenyl)pyrrolidin-2-one intermediate that necessitates additional synthetic steps including aryl introduction at the pyrrolidinone 4-position [2]. This difference in synthetic complexity impacts cost, scalability, and lead time for procurement.

chemical synthesis intermediate pyrrolidinone procurement

Optimal Research and Procurement Application Scenarios for 1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea


FPRL1/FPR2 Agonist Pharmacological Profiling in In Vitro Inflammation Models

This compound is best deployed as a tool compound for confirming FPRL1-mediated anti-inflammatory effects in cellular assays (e.g., neutrophil chemotaxis inhibition, calcium mobilization in FPRL1-expressing cells) where structural features of the N-benzyl-N-(2-hydroxyethyl) urea motif are expected to confer receptor activation [1]. Its differentiation from CCR3-targeting pyrrolidinyl ureas makes it the appropriate selection for FPRL1-specific pathway dissection [2].

Oral Bioavailability Feasibility Studies for FPRL1 Agonist Lead Optimization

The presence of the N-(2-hydroxyethyl) solubilizing group, associated with FaSSIF solubility >10 µM in the FPRL1 agonist patent class, supports its use in oral formulation feasibility studies and pharmacokinetic profiling in rodents, where adequate solubility is a prerequisite for meaningful exposure data [1].

Structure-Activity Relationship (SAR) Benchmarking for Pyrrolidinyl Urea Libraries

As a representative compound combining the 5-oxopyrrolidine scaffold, 4-fluorophenyl N-aryl substitution, and N-benzyl-N-(2-hydroxyethyl) urea, this compound serves as a key benchmark for SAR studies exploring the impact of N-alkylation and aryl substitution on FPRL1 potency, selectivity, and ADME properties [1][2].

Comparative Procurement for FPRL1-Targeted Drug Discovery Programs

When sourcing FPRL1 agonist tool compounds, procurement teams should select this specific CAS number (894037-12-8) to ensure they receive the N-(2-hydroxyethyl)-substituted derivative rather than the methylene-linked analog (CAS 954696-86-7) or CCR3 antagonist series compounds, which are structurally similar but pharmacologically divergent [1][2].

Quote Request

Request a Quote for 1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.